
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohept-2-en-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound has a similar structure but lacks the bromine atom.
Cyclohex-2-enone: A simpler compound with a similar cyclohexenone ring structure.
Uniqueness
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
322000-37-3 |
|---|---|
Molekularformel |
C11H15BrO |
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
(6R)-2-bromo-3-methyl-6-prop-1-en-2-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-5-4-8(3)11(12)10(13)6-9/h9H,1,4-6H2,2-3H3/t9-/m1/s1 |
InChI-Schlüssel |
GSAOETADSNHEGW-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C(=O)C[C@@H](CC1)C(=C)C)Br |
Kanonische SMILES |
CC1=C(C(=O)CC(CC1)C(=C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
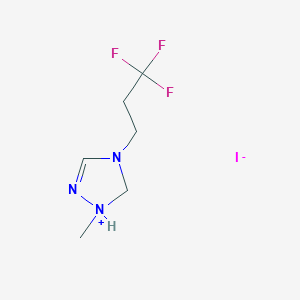
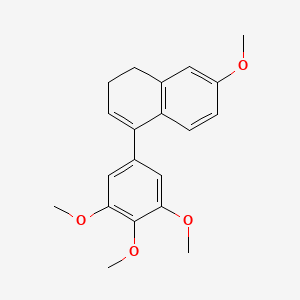
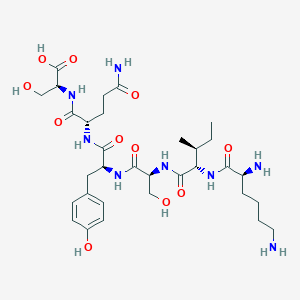
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
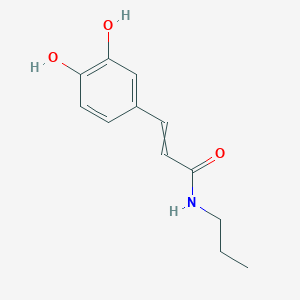
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
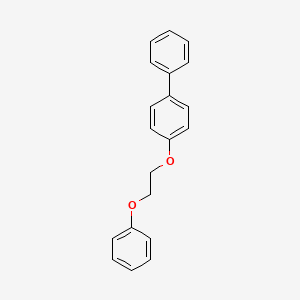
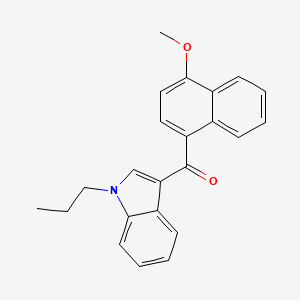
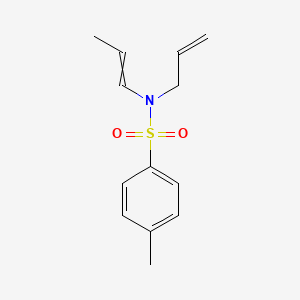
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
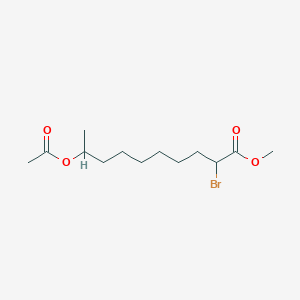
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
